molecular formula C6H5N3 B1257534 1H-pyrazolo[4,3-b]pyridine CAS No. 272-52-6

1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1257534
CAS No.: 272-52-6
M. Wt: 119.12 g/mol
InChI Key: AMFYRKOUWBAGHV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It is known for its diverse biological activities and has attracted significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyrazolopyridine N-oxides.

    Reduction: Formation of reduced pyrazolopyridine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

1H-Pyrazolo[4,3-b]pyridine derivatives have emerged as critical intermediates in the synthesis of various pharmaceuticals. Notably, they are being explored for their potential in treating neurological disorders and cancer. For example:

  • C-Met Inhibitors : Compounds like Glumetinib have been identified as selective inhibitors of the oncoprotein c-Met, demonstrating antineoplastic activity against various cancer types .
  • PD-1/PD-L1 Inhibitors : A series of derivatives have been designed to inhibit the programmed cell death-1 (PD-1) pathway, showing promising results in tumor immunotherapy .

Agricultural Chemistry

In agricultural applications, this compound is utilized in developing agrochemicals such as herbicides and fungicides. These compounds enhance crop yield and protection against pests and diseases. For instance:

  • Fungicides : Research indicates that certain derivatives exhibit potent antifungal activity against pathogens like Fusarium oxysporum, with minimum inhibitory concentrations comparable to established antifungal agents .

Material Science

The compound plays a role in creating advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for developing materials with improved performance characteristics.

Biochemical Research

This compound is extensively used in biochemical research, particularly for studying enzyme inhibition and receptor binding. Its applications include:

  • Enzyme Inhibition Studies : The compound has been used to explore interactions with various enzymes, providing insights into biological pathways and potential therapeutic targets .
  • Receptor Binding : Investigations into its binding affinity with receptors such as peroxisome proliferator-activated receptor alpha (PPARα) reveal its potential in regulating fatty acid metabolism and treating dyslipidemia .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for detecting and quantifying related compounds in complex mixtures. This application is vital for ensuring the accuracy of analytical methods employed in both research and industry.

Summary of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAnticancer agents (e.g., C-Met inhibitors)Selective inhibition of c-Met; potential in cancer therapy
Immunotherapy (e.g., PD-1 inhibitors)Potent inhibitors identified for PD-1/PD-L1 pathway
Agricultural ChemistryHerbicides and fungicidesEffective against Fusarium oxysporum
Material ScienceAdvanced materials (polymers, coatings)Enhanced durability and environmental resistance
Biochemical ResearchEnzyme inhibition studiesInsights into biological pathways
Receptor binding studiesPotential PPARα agonists for metabolic regulation
Analytical ChemistryStandards for detection and quantificationImproved accuracy in analytical methods

Case Studies

  • Glumetinib's Antineoplastic Activity : A study demonstrated that Glumetinib effectively inhibits c-Met signaling pathways involved in tumor growth, highlighting its therapeutic potential against various cancers .
  • PD-1/PD-L1 Interaction Inhibitors : Research on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives revealed their efficacy in blocking PD-1 interactions, showcasing their promise as novel immunotherapeutics .
  • Antifungal Activity Against Fusarium oxysporum : A series of synthesized pyrazolo[4,3-b]pyridines exhibited significant antifungal properties comparable to traditional antifungal agents, suggesting their potential use in agricultural applications .

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-b]pyridine can be compared with other similar compounds within the pyrazolopyridine family, such as:

  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[3,4-c]pyridine
  • 1H-Pyrazolo[4,3-c]pyridine
  • 1H-Pyrazolo[1,5-a]pyridine

Uniqueness: this compound is unique due to its specific ring fusion pattern, which influences its electronic properties and biological activity. This structural arrangement allows for distinct interactions with molecular targets, differentiating it from other pyrazolopyridine isomers .

Biological Activity

1H-Pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its role as an inhibitor in various cancer therapies, as well as its antimicrobial properties and other pharmacological effects.

Chemical Structure and Synthesis

This compound derivatives can be synthesized through various methods, including the use of readily available starting materials and innovative synthetic protocols. Recent advancements have highlighted efficient synthesis routes that facilitate the creation of libraries of substituted pyrazolo[4,3-b]pyridines, enhancing their potential for drug development .

FLT3 and CDK4 Inhibition

A notable study demonstrated that this compound derivatives act as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). The optimized derivative, compound 23k, exhibited low nanomolar inhibitory activity with IC50 values of 11 nM for FLT3 and 7 nM for CDK4. In vivo studies using the MV4-11 xenograft tumor model showed a tumor growth inhibition rate of 67% when administered at a dose of 200 mg/kg, indicating significant antitumor efficacy .

FGFR Inhibition

Another series of derivatives was identified as potent fibroblast growth factor receptor (FGFR) inhibitors. Compound 7n was selected for in vivo evaluation due to its excellent in vitro potency and favorable pharmacokinetic properties. It demonstrated significant antitumor activity in an FGFR1-driven xenograft model, suggesting its potential as a therapeutic agent against cancers driven by FGFR signaling .

TBK1 Inhibition

Research also uncovered that certain this compound derivatives serve as potent TBK1 inhibitors, with compound 15y showing an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling pathways in immune cells, indicating its potential role in cancer therapy and immune modulation .

Antimicrobial Properties

Beyond anticancer activity, this compound derivatives have been investigated for their antimicrobial properties. They have shown promise against Mycobacterium tuberculosis and other pathogens, making them candidates for further exploration in infectious disease treatment .

Other Therapeutic Applications

The versatility of the pyrazolo[4,3-b]pyridine scaffold has led to its investigation in various other therapeutic areas:

  • Neurological Disorders : Some derivatives have been reported as selective inhibitors for conditions like Alzheimer's disease.
  • Inflammatory Diseases : They have also been explored as phosphodiesterase inhibitors in immune and inflammatory cells.
  • Metabolic Disorders : Certain compounds exhibit activity against pathways involved in metabolic regulation.

Case Studies

CompoundTargetIC50 (nM)ModelActivity
23kFLT311MV4-11 xenograft67% tumor growth inhibition
23kCDK47MV4-11 xenograftSignificant antitumor effect
15yTBK10.2THP-1 cellsInhibits IFN signaling
7nFGFRNot specifiedH1581 xenograftSignificant antitumor activity

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1H-pyrazolo[4,3-b]pyridine derivatives, and how can regioselectivity be controlled during synthesis?

Methodological Answer: The synthesis often involves cyclocondensation of hydrazines with substituted pyridines or multicomponent reactions. For example, 7-bromo-1H-pyrazolo[4,3-b]pyridine is synthesized via nitration and reduction of 2-methyl-3-nitropyridin-4-ol, followed by bromination . Regioselectivity is controlled by substituent positioning on the pyridine ring and reaction conditions (e.g., solvent polarity, temperature). Computational modeling (DFT) can predict regiochemical outcomes by analyzing electron density distribution in intermediates.

Q. How are this compound derivatives initially screened for biological activity in academic settings?

Methodological Answer: Initial screening typically involves:

  • In vitro assays : Kinase inhibition (e.g., c-Met, FGFR) using fluorescence polarization or ADP-Glo™ assays .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains via broth microdilution .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., A549, MDA-MB-231) .
    Standardized protocols from the Journal of Medicinal Chemistry or Bioorganic Chemistry are recommended for reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for selective kinase inhibition?

Methodological Answer:

  • Core modifications : Substitution at the 3-position (e.g., sulfonyl groups) enhances c-Met selectivity (IC₅₀ < 10 nM) by forming hydrogen bonds with Lys1110 and Asp1222 .
  • 6-position substituents : Hydroxyphenyl groups with ortho-fluorine improve ALK inhibition (IC₅₀ = 1.58 nM) via hydrophobic interactions with the P-loop .
  • Head group bioisosteres : Replacing amides with pyrazolo[4,3-b]pyridine improves mGlu4 PAM potency (EC₅₀ = 43 nM) by enhancing metabolic stability .

Q. What experimental approaches resolve contradictions in potency data between enzymatic assays and cellular models?

Methodological Answer:

  • Off-target profiling : Use kinome-wide screening (e.g., DiscoverX Eurofins) to identify non-target kinase interactions .
  • Membrane permeability assessment : Compare logP values (e.g., >3.0 for optimal permeability) with cellular IC₅₀ discrepancies via Caco-2 monolayer assays .
  • Metabolite identification : LC-MS/MS analysis of intracellular metabolites to detect rapid degradation (e.g., cytochrome P450-mediated oxidation) .

Q. How are in vivo pharmacokinetic (PK) properties optimized for this compound-based therapeutics?

Methodological Answer:

  • ADMET tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-position to reduce CYP3A4-mediated clearance .
  • Formulation strategies : Use PEGylated nanoparticles for compounds with poor aqueous solubility (e.g., logS < -4.0) .
  • Rodent PK studies : Monitor plasma half-life (t₁/₂) and bioavailability (F%) after oral administration; target t₁/₂ > 4 hrs and F% > 30% for preclinical candidates .

Q. Experimental Design & Data Analysis

Q. How to design a robust in vivo efficacy study for this compound derivatives in oncology?

Methodological Answer:

  • Model selection : Use MET-amplified NSCLC xenografts for c-Met inhibitors or 6-OHDA-lesioned rodents for Parkinson’s disease models .
  • Dosing regimen : Apply q.d. or b.i.d. dosing based on compound t₁/₂; include positive controls (e.g., crizotinib for ALK inhibition) .
  • Endpoint analysis : Measure tumor volume (caliper) or dopamine levels (HPLC) with ANOVA followed by Tukey’s post hoc test (p < 0.05) .

Q. What computational tools are critical for predicting binding modes of this compound derivatives?

Methodological Answer:

  • Docking : Use AutoDock Vina or Glide (Schrödinger) with crystal structures (e.g., c-Met PDB: 3LQ8) .
  • MD simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD < 2.0 Å) .
  • Free energy calculations : Apply MM-GBSA to rank derivatives by ΔGbind; correlate with experimental IC₅₀ values .

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFYRKOUWBAGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949931
Record name 2H-Pyrazolo[4,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-51-5, 272-52-6
Record name 2H-Pyrazolo[4,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[4,3-b]pyridine
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Record name 1H-Pyrazolo[4,3-b]pyridine
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Synthesis routes and methods I

Procedure details

A mixture of 3-fluoro-2-pyridinecarboxaldehyde (4 g, 32 mmol) and hydrazine (20.5 g) was kept at 115° C. for 7 hr, then cooled to rt. The reaction mixture was diluted with water and extracted with EtOAc. The organic phases were combined, washed with brine, and dried. Concentration followed by flash chromatography afforded 1H-pyrazolo[4,3-b]pyridine (2.3 g, 60.4%).
Quantity
4 g
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20.5 g
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Synthesis routes and methods II

Procedure details

Pyrazolo[4,3-b]pyridin-1-yl-ethanone (973 mg, 6.04 mmol) was dissolved in THF/MeOH (1:1, 16 mL) and 10% NaOH (1.8 mL) was added. The reaction mixture was stirred at room temperature for 30 min then neutralized with 1.0 M HCl, diluted with water and extracted with EtOAc (2×). The combined organics were washed with brine then dried over MgSO4 and concentrated to afford 687 mg (96%) of 1H-pyrazolo[4,3-b]pyridine as a light yellow solid. 1H NMR (DMSO-d6, 300 MHz): δ (ppm) 13.29 (br. s., 1H), 8.50 (d, J=4.5 Hz, 1H), 8.27 (s, 1H), 8.00 (d, J=8.7 Hz, 1H), 7.34 (dd, J=8.7, 4.5 Hz, 1H).
Quantity
973 mg
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THF MeOH
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16 mL
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1.8 mL
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Synthesis routes and methods III

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-2-methyl-3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-propionitrile (27 mg), the title compound was isolated as a white solid (8 mg). MS (ES): M/Z [M+H]=390. 1H NMR: (400 MHz, CHLOROFORM-d): 1.94 (s, 3H), 4.87 (d, J=14.1 Hz, 1H), 5.04 (d, J=14.1 Hz, 1H), 7.31 (d, J=7.6 Hz, 3H), 7.90 (d, J=8.8 Hz, 2H), 8.05 (d, J=8.8 Hz, 1H), 8.30 (s, 1H), 8.43 (s, 1H) and 8.65 (d, J=2.9 Hz, 1H). 19F NMR (376 MHz, CHLOROFORM-d): −58.1 (s, 3F). 2-Amino-2-methyl-3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-propionitrile (37 mg) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (37 mg). 1-(2H-Pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (37 mg, 6.6%; MS (ES): M/Z [M+H]=176) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 1H-pyrazolo[4,3-b]pyridine (380 mg). 1H-pyrazolo[4,3-b]pyridine (380 mg, 34%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-2-methylpyridine (1 g).
Name
1-(2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
37 mg
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380 mg
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1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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